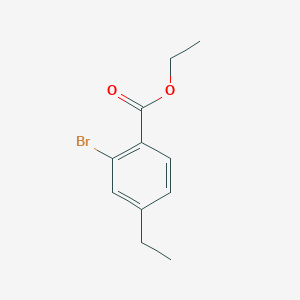

Ethyl 2-bromo-4-ethylbenzoate

CAS No.:

Cat. No.: VC18792976

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO2 |

|---|---|

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | ethyl 2-bromo-4-ethylbenzoate |

| Standard InChI | InChI=1S/C11H13BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | VWAXVHOOPFIYKK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)C(=O)OCC)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-bromo-4-ethylbenzoate belongs to the class of substituted benzoates, featuring a benzene core modified with three functional groups:

-

Bromine at the 2-position, which directs electrophilic substitution to the para and ortho positions.

-

Ethyl group at the 4-position, imparting steric bulk and moderate electron-donating effects.

-

Ethyl ester at the 1-position, contributing to solubility in organic solvents and participation in hydrolysis or transesterification reactions.

The compound’s IUPAC name, ethyl 2-bromo-4-ethylbenzoate, reflects this substitution pattern. Its canonical SMILES representation, CCC1=CC(=C(C=C1)Br)C(=O)OCC, encodes the spatial arrangement of atoms.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | Ethyl 2-bromo-4-ethylbenzoate |

| InChI Key | VWAXVHOOPFIYKK-UHFFFAOYSA-N |

| CAS Number | Not publicly disclosed |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Bromination of Ethyl 4-ethylbenzoate:

Ethyl 4-ethylbenzoate undergoes electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds at 0–25°C in a non-polar solvent (e.g., dichloromethane), yielding the 2-bromo derivative. -

Esterification (if required):

If the starting material is 4-ethylbenzoic acid, esterification with ethanol under acidic conditions (H₂SO₄ or HCl) precedes bromination.

Key Reaction:

Industrial Production

Industrial methods optimize for yield and scalability:

-

Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during bromination.

-

Catalyst Recycling: FeBr₃ is recovered via aqueous workup and reused.

-

Purity Control: Distillation or recrystallization from ethanol ensures ≥98% purity.

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Estimated at 45–50°C (analogous to ethyl 4-bromobenzoate).

-

Boiling Point: ~280°C (decomposition may occur above 250°C).

-

Solubility:

-

Miscible with chloroform, ethyl acetate, and acetone.

-

Sparingly soluble in water (<0.1 g/L at 25°C).

-

Reactivity

-

Nucleophilic Substitution: The bromine atom undergoes SNAr reactions with amines, alkoxides, or thiols.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding ethyl 4-ethylbenzoate.

-

Hydrolysis: Acidic or basic conditions cleave the ester to 2-bromo-4-ethylbenzoic acid.

Spectral Characterization

Infrared Spectroscopy (IR)

-

Ester C=O Stretch: Strong absorption at 1720–1740 cm⁻¹.

-

C-Br Stretch: Medium peak at 550–650 cm⁻¹.

-

Aromatic C-H Bending: Bands at 750–850 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 1.3–1.4 (t, 3H, -OCH₂CH₃).

-

δ 1.2–1.3 (t, 3H, -C₆H₃-CH₂CH₃).

-

δ 4.3–4.4 (q, 2H, -OCH₂CH₃).

-

δ 7.2–8.1 (m, 3H, aromatic protons).

-

-

¹³C NMR:

-

δ 14.1 (-OCH₂CH₃), δ 15.8 (-CH₂CH₃), δ 61.2 (-OCH₂), δ 122–140 (aromatic carbons), δ 167.5 (C=O).

-

Applications in Research and Industry

Organic Synthesis

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids to form biaryl structures.

-

Polymer Chemistry: As a monomer for brominated polyesters with flame-retardant properties.

Pharmaceutical Intermediates

-

Anticancer Agents: Functionalization of the benzene ring to develop kinase inhibitors.

-

Antimicrobials: Incorporation into quaternary ammonium compounds.

Comparison with Analogous Compounds

Table 2: Structural and Functional Analogues

| Compound | Substituents | Reactivity Difference |

|---|---|---|

| Ethyl 3-bromo-4-ethylbenzoate | Br at 3-position | Reduced electrophilic activity |

| Ethyl 2-bromo-4-methylbenzoate | Methyl at 4-position | Lower steric hindrance |

| Ethyl 4-bromo-2-ethylbenzoate | Br at 4-position | Altered regioselectivity in SNAr |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume